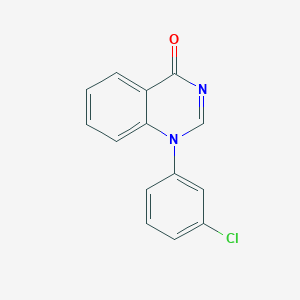

1-(3-Chlorophenyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)17-9-16-14(18)12-6-1-2-7-13(12)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQYSBPYYSYKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324411 | |

| Record name | 1-(3-chlorophenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64843-41-0 | |

| Record name | 1-(3-chlorophenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1 3 Chlorophenyl Quinazolin 4 1h One

Retrosynthetic Analysis and Key Disconnection Strategies for the Quinazolinone Core

The fundamental approach to designing the synthesis of 1-(3-Chlorophenyl)quinazolin-4(1H)-one involves a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. For the quinazolinone core, two primary disconnection strategies are prominent. researchgate.netresearchgate.net

The most common disconnection breaks the amide bond within the pyrimidinone ring (C(4)-N(3)) and the C(2)-N(3) bond. This leads back to anthranilic acid or its derivatives and a suitable one-carbon source. A second key disconnection targets the C(4)-N(3) and C(4)-C(4a) bonds, suggesting a route from an appropriately substituted aniline (B41778) and a phosgene (B1210022) equivalent. For this compound, the most logical disconnection is between the N1-position and the chlorophenyl group, and within the pyrimidinone ring, leading back to a quinazolinone precursor and 3-chloroaniline (B41212).

A retrosynthetic analysis for 2,3-disubstituted quinazolin-4(3H)-ones often suggests starting materials like substituted primary amines and anthranilic acid, combined with reagents like acetic anhydride (B1165640) or benzoyl chloride to form the core structure. researchgate.netresearchgate.net

Established Synthetic Routes for Quinazolin-4(1H)-one Derivatives

The synthesis of the quinazolinone scaffold is well-established, with several classical and modern methods being widely employed. These general routes are directly applicable to the synthesis of this compound.

Classical Condensation Reactions

One of the earliest and most straightforward methods for quinazolinone synthesis is the Niementowski synthesis, which involves the condensation of anthranilic acid with an appropriate amide at elevated temperatures. nih.gov Modifications of this method, such as using microwave irradiation, have been shown to improve yields and reduce reaction times. nih.gov Another classical approach involves the condensation of acetanilides with urethanes. nih.gov The Griess synthesis, the first reported method, involves the condensation of anthranilic acid and cyanide in ethanol, followed by reaction with ammonia (B1221849) or water. nih.gov

Cyclization Reactions of Anthranilamide Derivatives

A versatile and widely used method involves the cyclization of 2-aminobenzamide (B116534) derivatives. organic-chemistry.org These precursors can be reacted with a variety of electrophiles to form the quinazolinone ring. For instance, the reaction of 2-aminobenzamides with aldehydes, catalyzed by acids like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step, yields 4(3H)-quinazolinones. organic-chemistry.org Copper-catalyzed reactions of 2-aminobenzamides with tertiary amines have also been developed to produce quinazolinone derivatives. organic-chemistry.org

N-acyl anthranilamides are also key intermediates that can undergo cyclodehydration to furnish quinazolinones. nih.gov These can be synthesized through methods like the Rh(III)-catalyzed amidation of anilides with isocyanates. nih.gov

Isatoic Anhydride-Based Syntheses

Isatoic anhydride is a highly versatile and popular starting material for the synthesis of quinazolinone derivatives due to its reactivity with various nucleophiles. researchgate.nettandfonline.comresearchgate.net The reaction of isatoic anhydride with amines and a one-carbon source, such as an aldehyde or orthoester, is a common one-pot, three-component reaction to produce 2,3-dihydroquinazolin-4(1H)-ones, which can then be oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.net A variety of catalysts, including p-TsOH, L-proline, and various metal catalysts, have been employed to facilitate this transformation. researchgate.net

Specific Synthetic Pathways and Optimization for this compound

While general methods provide the foundation, specific pathways have been developed and optimized for the synthesis of N-aryl quinazolinones, including this compound.

Exploration of Precursor Reactivity and Selectivity

The synthesis of this compound can be efficiently achieved through a copper-catalyzed reaction of 2-isocyanobenzoates with 3-chloroaniline. A specific procedure involves the use of copper(II) acetate (B1210297) as a catalyst. acs.org

A detailed synthetic procedure for a closely related isomer, 3-(3-Chlorophenyl)quinazolin-4(3H)-one, has been reported, which provides a direct template for the synthesis of the target compound. acs.org This method involves the reaction of the appropriate precursors under specific conditions to yield the desired product.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 2-Isocyanobenzoate, 3-Chloroaniline | Cu(OAc)₂, Anisole, Microwave | This compound | 53% | acs.org |

The reaction proceeds via an imidoylative cross-coupling followed by cyclocondensation. The use of microwave heating can be beneficial, particularly with aromatic amines as nucleophiles. organic-chemistry.org The reactivity of the precursors is crucial, with the isocyanate group of the 2-isocyanobenzoate readily reacting with the amino group of 3-chloroaniline in the presence of the copper catalyst. Selectivity is generally high, leading to the desired N-substituted quinazolinone.

Further optimization of such reactions can involve screening different copper catalysts, solvents, bases, and reaction temperatures to maximize the yield and purity of this compound. nih.gov The electronic nature of the substituents on the aniline can influence the reaction rate and yield, a factor to consider in optimization studies.

Catalytic Approaches in Synthesis

The synthesis of the quinazolinone core, including structures like this compound, has been significantly advanced through various catalytic methods. These approaches often provide higher yields, milder reaction conditions, and greater efficiency compared to non-catalytic routes.

Copper catalysts are prominent in the formation of N-aryl quinazolinones. One established method involves the reaction of a substituted benzamide (B126) with an amidine in the presence of a copper(II) acetate (Cu(OAc)₂) catalyst. rsc.org This process facilitates the amination and subsequent annulation (ring-forming) reaction to yield the quinazolinone structure. rsc.org

Iron(III)-chloride (FeCl₃) has been identified as a cost-effective and environmentally conscious Lewis acid catalyst for preparing quinazolin-4-ones. cyberleninka.ru It effectively catalyzes the cyclization reaction, leading to faster reaction times and high product yields, typically in the range of 80-85% under optimized conditions. cyberleninka.ru The catalytic cycle involves FeCl₃ activating electrophilic centers, which facilitates the key ring-closing step. cyberleninka.ru

Palladium catalysts, particularly novel magnetically recoverable nanocatalysts, represent a frontier in sustainable synthesis. frontiersin.orgbohrium.com These catalysts are used in multicomponent reactions, for instance, coupling a 2-aminobenzamide, a carbonyl source, and an aryl iodide. frontiersin.orgbohrium.com This approach is noted for its high efficiency, achieving product yields between 82% and 98%, and for its broad applicability to various substrates. frontiersin.orgbohrium.com

Another catalytic strategy employs 2,4,6-trichloro-1,3,5-triazine (TCT) in a one-pot, three-component reaction involving anthranilic acid, an amine, and formic acid. This method is notable for its excellent yields (88–95%) and mild, room-temperature conditions. aristonpubs.com

Table 1: Comparison of Catalytic Approaches for Quinazolinone Synthesis

| Catalyst | Reactants | Typical Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Copper(II) acetate | Benzamide, Amidine | DMSO, 90°C | Not specified | Direct amination/annulation |

| Iron(III)-chloride | o-Aminobenzoic acid, Formamide | DMF, 130°C | 80-85 | Cost-effective, eco-friendly |

| Magnetic Pd Nanocatalyst | 2-Aminobenzamide, Aryl iodide, Carbonyl source | PEG/Water, K₂CO₃ | 82-98 | Recyclable, high atom economy. frontiersin.orgbohrium.com |

| TCT | Anthranilic acid, Amine, Formic acid | Solvent-free, Room temp. | 88-95 | High efficiency, mild conditions. aristonpubs.com |

Solvent-Free and Microwave-Assisted Syntheses

In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed to produce quinazolinones efficiently. These techniques significantly reduce reaction times, minimize waste, and often lead to higher product yields.

Microwave-Assisted Synthesis Microwave irradiation has been successfully used to accelerate the synthesis of quinazolinone derivatives. In a typical procedure, reactants are mixed, often with a catalytic amount of an acid or a Lewis acid, and irradiated in a microwave reactor. For example, the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one was achieved in just 5 minutes under microwave irradiation (800 W), yielding 87% of the product, whereas conventional heating required 10 hours for a 79% yield. uin-malang.ac.id

Another microwave-assisted approach involves the condensation of anthranilamide with aldehydes or ketones using antimony(III) trichloride (B1173362) (SbCl₃) as a catalyst under solvent-free conditions. scispace.com This method produces quinazolin-4(3H)-ones in excellent yields (often over 90%) within minutes. scispace.com The Niementowski reaction, a classic method for quinazolinone synthesis, has also been adapted for microwave conditions, drastically reducing the lengthy reaction times associated with traditional heating. nih.gov

Solvent-Free Synthesis Solvent-free, or solid-state, reactions provide a powerful and environmentally benign alternative to traditional solution-phase synthesis. One such method involves a one-pot, three-component reaction of anthranilic acid, an amine, and formic acid, catalyzed by TCT at room temperature, which proceeds without any solvent. aristonpubs.com This approach is lauded for its operational simplicity, short reaction times (50–70 minutes), and high yields. aristonpubs.com

Another catalyst-free and solvent-free method involves heating a mixture of isatoic anhydride, benzylamine, and an aromatic aldehyde at 70°C for approximately 10 minutes. tandfonline.com This green methodology is characterized by its mild conditions, ease of work-up, and environmental friendliness. tandfonline.com Montmorillonite K-10, an inexpensive and mild catalyst, has also been used to facilitate the synthesis of quinazolin-4(3H)-ones from anthranilic acid and various amides under solvent-free conditions with conventional heating. researchgate.net

Table 2: Performance of Microwave-Assisted vs. Conventional Synthesis

| Compound | Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Conventional Heating (Reflux) | 10 hours | 79 | uin-malang.ac.id |

| 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | Microwave Irradiation (800 W) | 5 minutes | 87 | uin-malang.ac.id |

| 2-Phenyl-quinazolin-4(3H)-one | Conventional Heating (Reflux in THF) | Not specified | 72 | scispace.com |

| 2-Phenyl-quinazolin-4(3H)-one | Microwave Irradiation (Solvent-free, SbCl₃ catalyst) | 3-5 minutes | 94 | scispace.com |

Purification and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The techniques employed are standard laboratory procedures, primarily column chromatography and recrystallization.

Following the completion of the synthesis, the reaction mixture is typically subjected to a work-up procedure. This often involves quenching the reaction with water or ice-water to precipitate the crude product. rsc.orgnih.gov The mixture may then be extracted with an organic solvent such as ethyl acetate or dichloromethane. rsc.orgnih.govmdpi.com The combined organic layers are subsequently washed, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude solid. rsc.org

Column Chromatography For purification, the crude residue is frequently subjected to silica (B1680970) gel column chromatography. rsc.orgmdpi.com A solvent system, or eluent, is chosen to separate the desired product from unreacted starting materials and byproducts. A common eluent system for quinazolinone derivatives is a mixture of hexane (B92381) and ethyl acetate. nih.govmdpi.com The fractions containing the pure compound are collected and the solvent is evaporated to yield the purified product.

Recrystallization Recrystallization is another widely used method for purifying the final compound. The crude product is dissolved in a suitable hot solvent, such as ethanol, until a saturated solution is formed. scispace.comtandfonline.com As the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. tandfonline.com For some derivatives, single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a solution of the compound. nih.gov

Sustainable Chemistry Principles in this compound Production

The production of quinazolinones, including this compound, is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key sustainable strategies in this context include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Sustainable approaches prioritize the use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES). frontiersin.orgbohrium.comtandfonline.com For instance, a palladium-catalyzed synthesis has been successfully performed in an eco-friendly PEG/water system. frontiersin.orgbohrium.com

Solvent-Free Reactions: As detailed previously, conducting reactions under solvent-free conditions entirely eliminates solvent-related waste and simplifies product purification. aristonpubs.comscispace.comtandfonline.com

Catalyst Recyclability: The development of recyclable catalysts is a cornerstone of green chemistry. Magnetically recoverable catalysts, such as the Fe₃O₄@SiO₂-supported palladium catalyst, can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles with minimal loss of activity. frontiersin.orgbohrium.com This enhances the cost-effectiveness and sustainability of the process. bohrium.com

Atom Economy: Multicomponent reactions (MCRs) are inherently more sustainable as they combine multiple starting materials in a single step to form the final product, maximizing the incorporation of atoms from the reactants into the desired molecule and thus exhibiting high atom economy. frontiersin.orgaristonpubs.com

Use of Safer Reagents: Research is ongoing to replace hazardous reagents with safer alternatives. An example is the use of hydrogen peroxide (H₂O₂), a green oxidant, in a method for synthesizing the quinazolin-4(3H)-one scaffold. acs.org

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, economical, and environmentally responsible. frontiersin.orgaristonpubs.com

In Vitro Biological Evaluation and Pharmacological Profiling of 1 3 Chlorophenyl Quinazolin 4 1h One

Assessment of Antiproliferative Potency Against Diverse Cancer Cell Lines

The antiproliferative activity of quinazolinone derivatives has been extensively documented against a multitude of cancer cell lines. rsc.orgnih.govnih.gov It is therefore hypothesized that 1-(3-Chlorophenyl)quinazolin-4(1H)-one would be subjected to similar screening paradigms to ascertain its potential as an anticancer agent.

Screening Against Panels of Human Solid Tumor Cell Lines

Standard screening protocols would likely involve evaluating the compound against a panel of human solid tumor cell lines. This typically includes, but is not limited to, cell lines derived from breast cancer (e.g., MCF-7, MDA-MB-231), colon cancer (e.g., HCT-116), lung cancer (e.g., A549), and liver cancer (e.g., HepG2). rsc.orgnih.gov The selection of these cell lines allows for an initial assessment of the compound's spectrum of activity across different cancer histotypes.

Evaluation on Hematological Malignancy Cell Models

In addition to solid tumors, it would be pertinent to assess the activity of this compound against hematological malignancy cell models. Cell lines such as K562 (chronic myelogenous leukemia) and Jurkat (T-cell leukemia) are commonly used for this purpose. nih.gov Such studies would help determine if the compound has a broader applicability in cancer therapy beyond solid tumors.

Characterization of Dose-Response Relationships (e.g., IC50 Determination)

A critical step in the in vitro evaluation is the determination of the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the compound required to inhibit the growth of a cancer cell population by 50%. The IC50 is determined by exposing cancer cell lines to a range of concentrations of the test compound and measuring cell viability using assays such as the MTT or SRB assay. The resulting dose-response curves are then used to calculate the IC50 values.

Hypothetical IC50 Data for this compound

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| HCT-116 | Colorectal Carcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| K562 | Chronic Myelogenous Leukemia | Data Not Available |

Enzymatic Inhibition Assays and Target Profiling

The mechanism of action of many quinazolinone derivatives involves the inhibition of specific enzymes that are critical for cancer cell survival and proliferation. nih.govnih.govnih.gov Therefore, a comprehensive pharmacological profiling of this compound would necessitate enzymatic inhibition assays.

Kinase Inhibition Studies (e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases)

Kinases are a major class of enzymes that are often dysregulated in cancer. Many quinazolinone-based compounds have been developed as kinase inhibitors. nih.govnih.govnih.gov It would be logical to screen this compound against a panel of kinases, including:

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of tumor growth and angiogenesis. nih.gov

Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.gov

Hypothetical Kinase Inhibition Data for this compound

| Kinase Target | Kinase Family | Hypothetical IC50 (µM) |

| EGFR | Receptor Tyrosine Kinase | Data Not Available |

| VEGFR-2 | Receptor Tyrosine Kinase | Data Not Available |

| Aurora A | Serine/Threonine Kinase | Data Not Available |

| CDK2 | Serine/Threonine Kinase | Data Not Available |

Inhibition of Proteases (e.g., Matrix Metalloproteinases, Cysteine Proteases)

Proteases are another class of enzymes that play a role in cancer progression, particularly in invasion and metastasis. Some quinazolinone derivatives have shown inhibitory activity against proteases. scispace.com Therefore, evaluating this compound against relevant proteases could provide further insight into its pharmacological profile. This could include:

Matrix Metalloproteinases (MMPs): Involved in the degradation of the extracellular matrix, facilitating tumor cell invasion.

Cysteine Proteases: Such as caspases, which are key mediators of apoptosis.

Hypothetical Protease Inhibition Data for this compound

| Protease Target | Protease Family | Hypothetical IC50 (µM) |

| MMP-2 | Matrix Metalloproteinase | Data Not Available |

| MMP-9 | Matrix Metalloproteinase | Data Not Available |

| Caspase-3 | Cysteine Protease | Data Not Available |

Modulation of Other Enzyme Classes (e.g., Phosphodiesterases, Topoisomerases)

The quinazolinone nucleus is present in various compounds that have been investigated for their inhibitory effects on several enzyme classes. For instance, different derivatives of quinazolinone have been explored as inhibitors of phosphodiesterases (PDEs) and topoisomerases, which are crucial enzymes in cellular signaling and DNA topology, respectively. However, a detailed search of the available scientific literature and bioactivity databases reveals no specific studies published on the modulatory effects of this compound against phosphodiesterases or topoisomerases. Consequently, there is no reported data, such as IC₅₀ or Kᵢ values, to characterize its potential inhibitory or activating profile against these or other enzyme classes.

Receptor Binding and Functional Assays for Receptor Modulation

The interaction of small molecules with cellular receptors is a cornerstone of pharmacological research. Quinazolinone derivatives have been evaluated for their affinity and functional effects on various receptors, including ion channels and G-protein coupled receptors.

Ligand displacement assays are fundamental in determining the binding affinity of a compound to a specific receptor. Despite the broad investigation of the quinazolinone scaffold, there are no specific ligand displacement studies reported in the scientific literature for this compound. Therefore, its binding profile and affinity (Kᵢ or Kₐ values) for any specific receptor type remain uncharacterized.

Functional assays are critical to determine whether a compound acts as an agonist, antagonist, or allosteric modulator of a receptor. While various 2,3-disubstituted quinazolinones have been characterized functionally, there is a lack of published research on the agonist or antagonist properties of this compound. No data from functional assays, such as EC₅₀ or IC₅₀ values, are available to define its activity at any known receptor.

Anti-inflammatory and Immunomodulatory Activity Assessments in Cellular Models

Quinazolinone derivatives are well-recognized for their anti-inflammatory properties. encyclopedia.pub A study on a series of novel 3‐(4‐chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one derivatives demonstrated their potential as multi-target anti-inflammatory agents. nottingham.ac.ukresearchgate.net These compounds were found to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to varying degrees, with some showing selectivity for COX-2. nottingham.ac.ukresearchgate.net The inhibition of COX enzymes is a key mechanism for reducing inflammation.

In addition to COX inhibition, these 3-(4-chlorophenyl)quinazolin-4(3H)-one derivatives were evaluated for their ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). nottingham.ac.ukresearchgate.net Several compounds in the series showed significant inhibition of IL-6, further supporting their anti-inflammatory potential. nottingham.ac.ukresearchgate.net Another study on newer quinazolinone analogs also concluded that compounds with a 4-chlorophenyl group on the quinazolinone moiety exhibited better anti-inflammatory activity compared to those with an unsubstituted phenyl group. nih.gov

While these studies provide strong evidence for the anti-inflammatory effects of 4-chlorophenyl-substituted quinazolinones, direct experimental data on the anti-inflammatory and immunomodulatory activities of this compound in specific cellular models is not detailed in the available research.

Table 1: In Vitro COX Inhibition by 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| 4d | 45.2 | 58.7 |

| 4e | 42.1 | 55.4 |

| 4f | 48.9 | 62.3 |

| 4g | 50.3 | 65.8 |

| 6g | 55.6 | 70.1 |

| Indomethacin | 75.4 | 72.5 |

| Data synthesized from studies on 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives. nottingham.ac.ukresearchgate.net |

Evaluation of Other Specialized Biological Activities (e.g., Anti-Parasitic, Antioxidant)

The quinazolinone scaffold has been explored for a variety of other biological activities. The antioxidant potential of quinazolinone derivatives has been a subject of interest. nih.govnih.govresearchgate.net Studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence and position of hydroxyl groups on a phenyl ring at the 2-position are crucial for antioxidant activity. nih.gov Specifically, ortho- and para-dihydroxy substitutions on the phenyl ring were found to confer remarkable antioxidant properties, likely due to the increased resonance stability of the resulting molecule. nih.govresearchgate.net

Regarding anti-parasitic activity, while the broader class of nitrogen-containing heterocyclic compounds has been investigated, specific data on this compound is scarce. Research on other heterocyclic systems, such as quinoline (B57606) derivatives, has shown activity against parasites like Trichomonas vaginalis. However, a direct correlation to the anti-parasitic potential of the specific quinazolinone cannot be definitively made without further studies.

Cell-Based Assays for Specific Biological Processes (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant area of research for quinazolinone derivatives is their application in oncology, particularly their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmdpi.com A novel quinazoline-containing 1,2,3-triazole with a 4-chlorophenyl acetamide (B32628) moiety demonstrated potent cytotoxic effects against multiple cancer cell lines. nih.gov This compound was found to induce both early and late apoptosis and cause cell cycle arrest, with its efficacy being superior to the control drug erlotinib (B232) in the tested cancer cell lines. nih.gov

Another study on a novel quinazoline (B50416) derivative, 04NB-03, showed that it effectively suppressed the viability and proliferation of hepatocellular carcinoma (HCC) cells by inducing G2/M phase cell cycle arrest and apoptosis in a concentration- and time-dependent manner. nih.gov Similarly, benzimidazole (B57391) derivatives with a 2,4-dichlorophenyl substitution have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, ovarian, and lung cancer cells. mdpi.com These compounds were found to trigger apoptosis and arrest the cell cycle at different phases depending on the cell line. mdpi.com

The induction of apoptosis and cell cycle arrest are crucial mechanisms for the anti-cancer effects of many therapeutic agents. The consistent findings across various chlorophenyl-substituted quinazoline and related heterocyclic derivatives suggest that this compound may also possess the ability to modulate these fundamental cellular processes. However, direct experimental evidence for this specific compound is needed for confirmation.

Molecular Mechanisms of Action of 1 3 Chlorophenyl Quinazolin 4 1h One

Elucidation of Cellular Signaling Pathways Affected by the Compound

The quinazolin-4(1H)-one scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of cellular signaling pathways. nih.govmdpi.com Derivatives have shown activities ranging from anti-inflammatory and analgesic to anticancer and anticonvulsant. mdpi.comnih.govnih.gov

Impact on Apoptotic Pathways (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Many quinazoline (B50416) derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.gov This process is often mediated through the activation of caspases, a family of proteases crucial for the execution of apoptosis. For instance, some quinazoline-sulfonamide hybrids have been shown to increase the expression of caspase 7. nih.gov The induction of apoptosis by other novel quinazolinyl derivatives has been demonstrated to occur via the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of pro-caspases-3 and 9. researchgate.net It is plausible that 1-(3-Chlorophenyl)quinazolin-4(1H)-one could share similar pro-apoptotic mechanisms, although direct evidence is lacking.

Regulation of Cell Cycle Progression and Checkpoints

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Several quinazolin-4(1H)-one derivatives have been found to interfere with cell cycle progression, often causing cell cycle arrest at specific checkpoints. For example, certain derivatives can induce G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase. nih.govresearchgate.net Another quinazolin-4(3H)-one derivative, BIQO-19, has been shown to induce G2/M phase arrest in non-small cell lung cancer cells. mdpi.com This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners. A novel quinolin-4(1H)-one derivative, ADQ, was found to suppress the Akt pathway, leading to increased expression of p21, a crucial inhibitor of cyclin-dependent kinases that induces G1 cell cycle arrest. researchgate.net

Modulation of Autophagy and Lysosomal Pathways

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. Its role in cancer is complex, and both autophagy inducers and inhibitors are being investigated as potential therapeutics. csic.es Some quinoline (B57606) derivatives have been identified as inhibitors of autophagy. nih.govnih.gov The mechanism of autophagy inhibition can involve the activation of the Akt/mTOR pathway, a key regulatory cascade that suppresses autophagy. nih.gov While there is no specific data on this compound, the general ability of related heterocyclic compounds to modulate autophagy suggests this could be a potential area of activity.

Influence on Angiogenesis-Related Signaling Cascades

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Targeting angiogenesis is a key strategy in cancer therapy. Certain S-alkylated quinazolin-4(3H)-ones have been designed as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), two key kinases involved in angiogenesis and tumor progression. nih.gov By inhibiting these receptors, such compounds can block the signaling pathways that lead to the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Effects on Inflammatory Signaling Pathways

The quinazolinone scaffold is well-known for its anti-inflammatory properties. nih.govfabad.org.tr Various derivatives have been synthesized and shown to possess significant anti-inflammatory activity. nih.govfabad.org.tr For example, a series of 3-substituted quinazolin-4-ones demonstrated anti-inflammatory effects, with some compounds showing better activity than others based on their specific substitutions. nih.gov The anti-inflammatory actions of these compounds are often attributed to their ability to modulate inflammatory pathways, though the precise molecular targets are not always fully elucidated.

Identification and Validation of Direct Molecular Targets

The identification of direct molecular targets is crucial for understanding the mechanism of action of any compound. For the quinazolin-4(1H)-one class of molecules, a variety of molecular targets have been identified for different derivatives. As previously mentioned, EGFR and VEGFR-2 are targets for some anticancer quinazolinones. nih.gov In the context of breast cancer therapy, dual-target inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) have been developed from the quinazolin-4(3H)-one scaffold. nih.gov For non-small cell lung cancer, Aurora Kinase A has been identified as a potential target for a quinazolin-4(3H)-one derivative. mdpi.com Additionally, some quinazolin-4-one/3-cyanopyridin-2-one hybrids have been designed as dual inhibitors of EGFR and BRAFV600E. nih.gov However, the direct molecular targets of this compound have not been specifically reported.

Interactive Data Table: Biological Activities of Representative Quinazolinone Derivatives

| Compound Class | Observed Effect | Potential Molecular Mechanism/Target |

| Quinazoline-sulfonamide hybrids | Apoptosis induction | Upregulation of pro-apoptotic genes, Caspase 7 activation nih.gov |

| Quinazolin-4(3H)-one derivatives | G1 phase cell cycle arrest | Modulation of cyclin-dependent kinases nih.govresearchgate.net |

| S-Alkylated quinazolin-4(3H)-ones | Anti-angiogenesis | Dual inhibition of EGFR/VEGFR-2 kinases nih.gov |

| 3-substituted quinazolin-4-ones | Anti-inflammatory activity | Modulation of inflammatory pathways nih.govfabad.org.tr |

| Quinazolin-4(3H)-one-morpholine hybrids | Anticancer activity | Inhibition of VEGFR1, VEGFR2, and EGFR |

Affinity Chromatography and Proteomics-Based Target Identification

Chemical proteomics, a powerful approach for identifying the cellular targets of small molecules, combines affinity chromatography with mass spectrometry. nih.govresearchgate.net This technique involves immobilizing a compound, such as a quinazolinone derivative, onto a solid support to "capture" its binding partners from cell lysates. nih.gov Subsequent analysis by mass spectrometry identifies these proteins, offering clues to the compound's mechanism of action. nih.govresearchgate.net While this methodology is robust for target deconvolution, no published studies were found that specifically apply it to this compound.

Genetic Manipulation (e.g., siRNA knockdown, CRISPR/Cas9 knockout) for Target Validation

Once potential protein targets are identified, their biological relevance to the compound's effects is often validated using genetic techniques. Methods like RNA interference (siRNA) or CRISPR/Cas9 gene editing can be used to reduce or eliminate the expression of a target protein. nih.govnih.gov If the cellular response to the compound is diminished in these genetically modified cells, it provides strong evidence that the protein is a genuine target. nih.gov Research employing these validation methods for this compound has not been reported.

Biophysical Techniques for Ligand-Target Interaction Analysis (e.g., SPR, ITC)

To characterize the direct physical interaction between a compound and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are utilized. nicoyalife.comnih.govbiorxiv.org SPR measures the binding and dissociation rates of a ligand to a target immobilized on a sensor chip, providing kinetic and affinity data. nih.govresearchgate.net ITC directly measures the heat changes associated with binding, yielding thermodynamic parameters of the interaction. nicoyalife.comnih.gov There is no available data from SPR, ITC, or similar biophysical assays for this compound.

Analysis of Gene Expression and Protein Level Alterations (e.g., RNA-Seq, Western Blotting)

Understanding how a compound affects cellular pathways often involves analyzing changes in gene and protein expression. Techniques like RNA-sequencing (RNA-Seq) provide a global view of changes in messenger RNA levels, while Western blotting is used to detect changes in the abundance of specific proteins. Such studies could reveal the downstream signaling pathways modulated by this compound, but no such research has been published.

Investigation of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a significant class of drug targets. ajwilsonresearch.comnih.gov Small molecules can act as modulators of PPIs, either by inhibiting or stabilizing these interactions. nih.govmdpi.com Given that many quinazolinone derivatives are known to target proteins involved in signaling cascades, it is plausible that this compound could modulate PPIs. However, there are no specific studies investigating this possibility.

Studies on DNA/RNA Binding and Interaction with Nucleic Acids

Some small molecules exert their effects by directly binding to DNA or RNA, thereby interfering with processes like transcription or translation. nih.gov For instance, some quinazolinone derivatives have been shown to interact with DNA repair enzymes. nih.gov While nucleolin, a protein involved in ribosomal RNA transcription, has been studied in the context of its interaction with nucleic acids, there is no evidence to suggest that this compound directly binds to or interacts with DNA or RNA. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Chlorophenyl Quinazolin 4 1h One Analogs

Design Principles for Structural Modification and Analog Synthesis

The rational design of analogs of 1-(3-chlorophenyl)quinazolin-4(1H)-one is guided by established medicinal chemistry principles. These strategies involve modifying specific regions of the molecule to probe the chemical space around the core scaffold and understand its interaction with biological targets.

The 3-chlorophenyl moiety at the N-1 position of the quinazolinone core is a primary site for structural modification. The nature and position of the substituent on this phenyl ring can significantly influence the compound's electronic, steric, and lipophilic properties, thereby affecting its biological activity.

Key design considerations include:

Positional Isomerism of the Chloro Group: Moving the chlorine atom to the ortho- (2-chloro) or para- (4-chloro) position can alter the dihedral angle between the phenyl ring and the quinazolinone core, which may impact binding affinity with a target protein.

Electronic Effects: Introducing electron-donating groups (e.g., methoxy, methyl) or additional electron-withdrawing groups (e.g., nitro, trifluoromethyl) at various positions on the phenyl ring can modulate the electron density of the ring system and its ability to participate in electronic interactions such as π-π stacking or cation-π interactions.

Steric Bulk: The introduction of bulkier substituents can probe the size and shape of the binding pocket. A larger group may lead to steric hindrance, reducing activity, or it could provide additional beneficial interactions if the pocket can accommodate it.

Systematic synthesis of analogs with these variations allows for a comprehensive understanding of the SAR for this region of the molecule.

The quinazolinone scaffold itself offers numerous positions for structural modification to explore the SAR. The primary positions of interest on the quinazolinone core include the C-2, C-5, C-6, C-7, and C-8 positions.

Common modifications include:

Substitution at C-2: The C-2 position is a common site for introducing a wide variety of substituents. Small alkyl groups, aryl groups, or heterocyclic moieties can be incorporated to explore potential interactions with specific regions of a biological target. For instance, the introduction of a methyl or phenyl group at this position has been shown to be essential for certain biological activities in related quinazolinone series.

Substitution on the Benzene (B151609) Ring of the Quinazolinone: The C-5, C-6, C-7, and C-8 positions can be substituted with various groups, such as halogens, alkyl, alkoxy, or nitro groups. These substitutions can influence the electronic properties of the entire heterocyclic system and provide additional points of interaction with a target. Halogen substitutions at the C-6 and C-8 positions have been noted to enhance the antimicrobial activities of some quinazolinone derivatives.

To explore larger regions of the target's binding site and to potentially improve pharmacokinetic properties, linkers and peripheral moieties can be attached to the this compound scaffold.

Design strategies in this area often involve:

Linker Attachment: Flexible or rigid linkers, such as alkyl chains, ethers, or amides, can be attached to various positions of the parent molecule, most commonly at the C-2 or C-3 positions in the broader quinazolinone class. These linkers can position additional functional groups in distant regions of the binding site.

Peripheral Functional Groups: The terminal end of a linker can be capped with a variety of functional groups, including basic amines, acidic groups, or other heterocyclic rings. These groups can form specific interactions, such as hydrogen bonds or salt bridges, with the target, potentially leading to a significant increase in potency. The introduction of urea and thiourea moieties has been shown to be effective in some series of quinazolinone derivatives.

Quantitative and Qualitative Correlation Between Structural Variations and Biological Potency

The synthesis and biological evaluation of a series of analogs allow for the establishment of both qualitative and quantitative SAR. These relationships are crucial for understanding which structural features are critical for activity and for guiding the design of more potent compounds.

Qualitative SAR is often derived from comparing the biological activity of a small number of closely related compounds. For example, it might be observed that analogs with a halogen at the para-position of the N-1 phenyl ring are consistently more active than those with a meta- or ortho-substituent.

Quantitative Structure-Activity Relationship (QSAR) studies provide a more detailed, mathematical correlation between the structural properties of a series of compounds and their biological activity. In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules are correlated with their biological potencies. These models can generate contour maps that visualize the regions around the molecule where specific properties are favorable or unfavorable for activity, thus providing valuable guidance for further structural optimization.

The following interactive table presents hypothetical data illustrating the impact of substitutions on the biological activity of a series of quinazolinone analogs.

| Compound | R1 (on Quinazolinone) | R2 (on N-1 Phenyl) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | 3-Cl | 10.5 |

| 2 | -H | 4-Cl | 5.2 |

| 3 | -H | 2-Cl | 15.8 |

| 4 | -H | 3-F | 8.9 |

| 5 | -CH3 | 3-Cl | 2.1 |

| 6 | -CH3 | 4-Cl | 1.5 |

| 7 | -C6H5 | 3-Cl | 4.7 |

| 8 | 6-Br | 3-Cl | 7.3 |

Identification of Key Pharmacophoric Elements and Essential Chemical Features

Based on SAR studies of various quinazolinone series, a general pharmacophore model can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For the quinazolinone class of compounds, key pharmacophoric features often include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position is a crucial hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused benzene ring of the quinazolinone core and the N-1 substituted phenyl ring provide two key hydrophobic regions that can engage in van der Waals and π-stacking interactions with the target protein.

Substituent Vector Points: The various positions on the quinazolinone core and the N-1 phenyl ring where substitutions can be made to modulate activity are considered as vector points for further interaction. The specific nature of the required feature at each point (e.g., hydrogen bond donor/acceptor, hydrophobic group) depends on the specific biological target.

Pharmacophore models can be generated using computational software and are valuable tools for virtual screening of compound libraries to identify novel hits with the desired biological activity.

Development of Hypotheses for Optimal Ligand-Target Interactions

The culmination of SAR and pharmacophore modeling studies is the development of a hypothesis for how these ligands bind to their biological target. This binding hypothesis provides a structural basis for the observed SAR and guides the rational design of next-generation analogs.

A plausible hypothesis for the optimal interaction of this compound analogs with a hypothetical target could involve:

Core Binding: The quinazolinone scaffold serves as the central anchor, with the C-4 carbonyl group forming a critical hydrogen bond with a donor residue in the active site. The fused aromatic ring of the quinazolinone occupies a hydrophobic pocket.

N-1 Phenyl Interaction: The 3-chlorophenyl group at the N-1 position is oriented in a manner that places the chlorine atom in a specific sub-pocket, where it may form favorable halogen bonding or hydrophobic interactions. The dihedral angle between this ring and the quinazolinone core is critical for optimal positioning.

Peripheral Interactions: Substituents at other positions, such as C-2 or C-6, can extend into adjacent pockets to form additional favorable interactions. For instance, a small hydrophobic group at C-2 may fit into a small hydrophobic cleft, while a hydrogen bond donor/acceptor at C-6 could interact with a polar residue at the entrance of the binding site.

Molecular docking studies are often employed to visualize and refine these binding hypotheses, providing a more detailed picture of the ligand-target interactions at the atomic level. These models, in conjunction with experimental SAR data, provide a powerful platform for the iterative process of drug design and optimization.

Exploration of Stereochemical Requirements for Activity

The investigation into the stereochemical requirements of this compound analogs is a nuanced area of study within their structure-activity relationship (SAR). While specific research directly examining the stereoisomers of this compound is not extensively documented in publicly available literature, the broader class of quinazolinone derivatives has been the subject of stereochemical investigations, revealing that the three-dimensional arrangement of atoms can significantly influence biological activity.

Chirality in quinazolinone analogs can arise from several structural features, including the introduction of a stereocenter in one of the substituents or the presence of axial chirality (atropisomerism) due to restricted rotation around a single bond. The exploration of these stereochemical aspects is crucial for understanding the interaction of these compounds with their biological targets, which are often chiral macromolecules such as enzymes and receptors.

One area of exploration has been the synthesis of quinazolinone derivatives with chiral centers. For instance, the introduction of a chiral substituent at various positions on the quinazolinone scaffold can lead to enantiomers or diastereomers with potentially different biological activities. This is based on the principle that the differential spatial arrangement of functional groups in stereoisomers can result in varying binding affinities and efficacies at a chiral receptor or enzyme active site.

A significant area of investigation in the stereochemistry of quinazolinone analogs is atropisomerism. This phenomenon can occur in molecules where rotation around a single bond is hindered, leading to stable, non-interconvertible rotational isomers (atropisomers). In the context of 3-arylquinazolin-4(3H)-ones, restricted rotation around the N-aryl bond can give rise to atropisomers. Research has demonstrated the successful enantioselective synthesis of such axially chiral quinazolinones nih.gov. The stability of these atropisomers is a critical factor, as those with a sufficiently low barrier to racemization might undergo dynamic kinetic resolution when interacting with a biological target nih.gov.

Studies have shown that it is possible to synthesize and separate these atropisomers, allowing for the evaluation of their individual biological activities. For example, peptide-catalyzed atroposelective bromination has been employed to synthesize enantiomerically enriched 3-arylquinazolin-4(3H)-ones nih.gov. This methodology allows for the generation of specific atropisomers, which can then be tested to determine if one enantiomer is more active or selective than the other. The ability to isolate stable, single-enantiomer quinazolinones opens the door to more precise SAR studies, where the absolute configuration of the molecule can be correlated with its biological effect.

Furthermore, novel inherently chiral systems have been developed by incorporating the quinazoline (B50416) moiety onto a larger, rigid scaffold like calix mdpi.comarene rsc.org. Dynamic NMR studies of such derivatives have revealed the existence of different atropisomers in solution at lower temperatures rsc.org. The resolution of these atropisomers using techniques like chiral HPLC confirms their existence as distinct chemical entities, paving the way for the investigation of their chiroptical properties and stereospecific biological interactions rsc.org.

While the direct stereochemical requirements for the activity of this compound have yet to be specifically detailed, the research on its analogs underscores the importance of stereochemistry in the biological activity of the broader quinazolinone class. The findings from studies on atropisomeric 3-arylquinazolin-4(3H)-ones and other chiral quinazolinone derivatives provide a strong rationale for future investigations into the stereochemical aspects of this compound and its analogs. Such studies would be invaluable in designing more potent and selective therapeutic agents based on this scaffold.

| Compound Class | Type of Stereoisomerism | Method of Separation/Synthesis | Biological Implication | Reference |

| 3-Arylquinazolin-4(3H)-ones | Atropisomerism | Peptide-catalyzed atroposelective bromination | Potential for differential binding of atropisomers to biological targets. | nih.gov |

| Quinazoline-functionalized calix mdpi.comarenes | Atropisomerism | Chiral HPLC | Existence of stable, separable atropisomers for potential chiral recognition applications. | rsc.org |

Strategic Derivatization and Analog Design Based on the 1 3 Chlorophenyl Quinazolin 4 1h One Core

Methodologies for Generating Libraries of 1-(3-Chlorophenyl)quinazolin-4(1H)-one Analogs

The efficient generation of compound libraries is central to modern drug discovery, enabling high-throughput screening and rapid SAR exploration. For the quinazolinone core, several methodologies have been adapted to produce large numbers of analogs.

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for constructing libraries of heterocyclic compounds, including quinazolinones. ingentaconnect.combenthamdirect.com This technique involves attaching a starting material to an insoluble polymer resin, performing a series of chemical reactions, and finally cleaving the desired product from the support. The primary advantages of SPOS include the simplification of purification, as excess reagents and byproducts are washed away, and the potential for automation.

The design and synthesis of multifunctional small molecule libraries on solid-phase carriers are a core component of combinatorial chemistry. nih.gov For quinazolinone synthesis, a common approach involves anchoring an anthranilic acid derivative to a suitable resin. This resin-bound intermediate can then be subjected to various reaction conditions to build the quinazolinone core and introduce diversity. For instance, condensation with different isocyanates or isothiocyanates can be used to install various substituents at the N-3 position, while the use of different substituted anthranilic acids provides diversity on the benzo portion of the scaffold. benthamscience.com Although many published methods focus on related scaffolds like quinazoline-2,4-diones, the principles are readily adaptable to the 1-aryl-quinazolin-4(1H)-one core. benthamdirect.combenthamscience.com These methods are practical and useful tools for medicinal chemists in supporting drug discovery initiatives. ingentaconnect.com

Modular synthesis strategies, which involve the assembly of molecules from distinct, easily interchangeable building blocks, are highly effective for library generation. "Click chemistry," a concept introduced by K. B. Sharpless, describes reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.

This strategy has been successfully applied to the quinazolinone scaffold. researchgate.net A general approach involves synthesizing a quinazolinone core bearing either an alkyne or an azide functional group. This functionalized core can then be "clicked" with a diverse library of complementary azide- or alkyne-containing building blocks, rapidly generating a large array of analogs with varied peripheral substituents. For example, propargyl ether-containing 2,3-dihydroquinazolin-4(1H)-ones have been reacted with sodium azide in the presence of a copper catalyst to yield novel triazole-quinazolinone products. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials, represent another powerful modular approach. One-pot, three-component reactions involving an aromatic aldehyde, isatoic anhydride (B1165640), and a nitrogen source like urea or an amine can efficiently produce diverse quinazolinone libraries. researchgate.net

| Strategy | Description | Key Reagents/Intermediates | Resulting Linkage/Feature |

| Click Chemistry (CuAAC) | A copper-catalyzed cycloaddition between an alkyne and an azide to form a stable triazole ring. | Propargyl-functionalized quinazolinones, organic azides, Cu(I) catalyst. | 1,2,3-Triazole Linker |

| Multicomponent Reactions | One-pot synthesis involving three or more starting materials to rapidly build molecular complexity. | Isatoic anhydride, various aldehydes, various amines/urea. | Diverse C-2 and N-3 substituents |

| Solid-Phase Synthesis | Stepwise synthesis of analogs on a polymer support, simplifying purification. | Resin-bound anthranilic acids, various acyl chlorides or isocyanates. | Library of analogs with varied substitution patterns |

Chemical Transformations for Creating Novel Related Chemical Entities

Beyond library synthesis, specific chemical transformations can be employed to create novel entities with unique structural features. The this compound core offers several sites for modification:

N1-Aryl Ring: The 3-chlorophenyl group can be replaced with other substituted aryl or heteroaryl rings, typically accomplished by starting the synthesis with a different aniline (B41778) derivative. The electronic nature and position of substituents on this ring can profoundly influence target interactions.

C2-Position: This position is a common site for introducing diversity. Starting from 2-amino-N-(3-chlorophenyl)benzamide, condensation with various aldehydes, acid chlorides, or orthoesters can install a wide range of alkyl, aryl, or heterocyclic groups. nih.govnih.gov For example, reaction with 2-chloroacetyl chloride can introduce a chloromethyl group, which serves as a handle for further nucleophilic substitution. nih.gov

Benzene (B151609) Ring (Positions 5-8): Substituents such as halogens, nitro groups, or methoxy groups can be introduced onto the fused benzene ring. nih.gov This is typically achieved by using a pre-substituted anthranilic acid as the starting material. These modifications can alter the molecule's electronics, solubility, and interaction with the target protein.

Fused Ring Systems: The quinazolinone core itself can be used as a scaffold to build more complex, fused heterocyclic systems. For example, derivatization can lead to the formation of triazolo[4,3-a]quinazolinones, creating rigid, tricyclic structures with distinct three-dimensional shapes for exploring different regions of a binding pocket. researchgate.net

Lead Optimization Strategies and Iterative Design-Synthesis-Test Cycles

Lead optimization is an iterative process aimed at refining the properties of a promising hit compound (a "lead") to generate a clinical candidate. This process involves a repeating "Design-Make-Test-Analyze" (DMTA) cycle. For a lead compound based on the this compound scaffold, this cycle would proceed as follows:

Design: Based on initial biological data and, if available, structural information from X-ray crystallography or computational modeling, chemists design new analogs. nih.gov The goal is to improve potency, selectivity, or ADME (absorption, distribution, metabolism, excretion) properties. For example, if the 3-chlorophenyl group is suspected to cause metabolic liabilities, analogs with alternative substituents (e.g., fluoro, cyano) would be designed.

Make (Synthesis): The designed analogs are synthesized using the chemical transformations described previously.

Test: The new compounds are evaluated in a panel of biological assays. This includes primary assays for target potency (e.g., IC50 determination) and secondary assays for selectivity, cell-based activity, and pharmacokinetic properties. nih.govnih.gov

Analyze: The data from the tests are analyzed to establish a structure-activity relationship (SAR). This analysis informs the next design cycle. For instance, it might be found that small, electron-withdrawing groups at the 4-position of the N1-phenyl ring enhance potency, guiding the synthesis of more analogs with this feature. nih.gov

This iterative process was demonstrated in the optimization of quinazoline-based BET family inhibitors, where SAR studies indicated a preference for a specific stereochemistry and the incorporation of a pyrazole moiety led to analogs with improved pharmacokinetic profiles and potent in vivo efficacy. nih.govosti.gov

| Cycle | Design Rationale | Synthetic Modification | Test Result (Example) | Analysis & Next Step |

| 1 | Lead Compound: this compound | N/A | IC50 = 5 µM | Establish baseline activity. |

| 2 | Introduce a hydrogen bond acceptor at C2 to interact with a putative serine residue. | Condensation with 4-hydroxybenzaldehyde. | IC50 = 1 µM | Potency increased. Explore other H-bond donors/acceptors at this position. |

| 3 | Improve metabolic stability by replacing the chlorine atom with a more stable group. | Synthesize the 3-fluorophenyl analog from the corresponding aniline. | IC50 = 1.2 µM; Improved microsomal stability. | Maintained potency with better PK. Proceed with this scaffold. |

| 4 | Enhance solubility by adding a polar group. | Add a morpholine ring to the C2-phenyl group via a linker. | IC50 = 1.5 µM; 10x increase in aqueous solubility. | Minor potency loss but significant solubility gain. Select for in vivo studies. |

Development of Chemically Modified Probes for Target Engagement Studies

Chemical probes are essential tools for validating drug targets and studying their function in a biological system. These are typically modified versions of a potent inhibitor designed to allow for detection or visualization. The quinazolinone scaffold is suitable for development into such probes.

A common strategy involves appending a reporter tag, such as a fluorophore, a biotin group (for affinity purification), or a photo-affinity label, to a position on the molecule that is not critical for target binding. Another advanced application is the development of imaging agents, such as those for Positron Emission Tomography (PET).

For example, a quinazoline-2,4(1H,3H)-dione scaffold was rationally designed as a PARP-targeting group for a PET probe. nih.gov The lead compound was conjugated with the chelator DOTA, which can complex with a positron-emitting radionuclide like Gallium-68 ([⁶⁸Ga]). The resulting radiolabeled probe, [⁶⁸Ga]Ga-SMIC-2001, demonstrated high affinity for its target (PARP-1) and was used to successfully image tumors with high PARP expression in preclinical models. nih.gov This approach allows for non-invasive, real-time measurement of target engagement in vivo, providing critical information during drug development. Similar strategies could be applied to a this compound based inhibitor by identifying a non-essential position to attach a linker and a suitable chelator or reporter tag.

Prospective Role of 1 3 Chlorophenyl Quinazolin 4 1h One in Pre Clinical Drug Discovery Research

Utility as a Lead Compound for Further Optimization in Drug Discovery Programs

The quinazolin-4(3H)-one framework is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This characteristic makes derivatives of this scaffold, including 1-(3-Chlorophenyl)quinazolin-4(1H)-one, attractive starting points or "lead compounds" for drug discovery programs. The process of drug discovery often begins with the identification of a lead compound that exhibits a desired biological activity, which is then chemically modified to enhance its potency, selectivity, and pharmacokinetic properties.

The synthesis of various quinazolin-4(3H)-one derivatives is well-established, allowing for systematic structural modifications to explore structure-activity relationships (SAR). nih.govnih.gov For instance, research on related quinazolinone derivatives has shown that substitutions on the phenyl ring can significantly influence their biological activity. A study on 3-(4-chlorophenyl)-2-(substituted)quinazolin-4(3H)-one derivatives highlighted how different substitutions impact their anti-inflammatory properties. This suggests that the 3-chlorophenyl group in this compound is a key feature that can be systematically modified to optimize its interaction with a biological target.

The amenability of the quinazolinone core to chemical modification allows for the creation of libraries of related compounds. These libraries can be screened against various biological targets to identify new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this compound a valuable scaffold for generating novel drug candidates. nih.gov

Contribution to the Validation of Novel Biological Targets

A crucial step in modern drug discovery is the validation of novel biological targets, which involves demonstrating that modulating the activity of a specific target, such as an enzyme or a receptor, can have a therapeutic effect. Small molecule inhibitors are invaluable tools in this process. While specific targets for this compound have not been extensively reported, the broader class of quinazolin-4(3H)-one derivatives has been shown to interact with a wide array of biological targets.

For example, various quinazolin-4(3H)-one derivatives have been identified as inhibitors of enzymes like tyrosine kinases (including EGFR, VEGFR2, and HER2), aurora kinase A, and poly(ADP-ribose) polymerase-1 (PARP1). mdpi.comnih.govnih.gov The identification of a naturally occurring quinazolin-4(3H)-one as a firefly luciferase inhibitor further illustrates the diverse target landscape of this scaffold.

Given this precedent, this compound could be employed in screening campaigns to identify novel biological targets. If this compound demonstrates activity against a previously uncharacterized protein, it can serve as a starting point for developing more potent and selective inhibitors. These optimized molecules can then be used to probe the function of the new target and validate its role in disease, potentially opening up new avenues for therapeutic intervention.

Application as a Chemical Probe to Dissect Biological Pathways

A chemical probe is a small molecule that is used to study the function of a specific protein or to dissect a biological pathway. An ideal chemical probe is potent, selective, and has a known mechanism of action. The development of such probes from the quinazolinone scaffold is a well-documented strategy.

Derivatives of quinazolin-4(3H)-one have been utilized to investigate various cellular processes. For instance, their ability to inhibit specific kinases allows researchers to study the downstream effects of blocking a particular signaling pathway. mdpi.comnih.gov This can help to elucidate the complex networks that control cell growth, differentiation, and death.

Should this compound be identified as a potent and selective inhibitor of a particular biological target, it could be developed into a chemical probe. Such a tool would be invaluable for studying the role of its target protein in cellular and physiological contexts. By observing the effects of the probe on cells or organisms, researchers can gain insights into the biological pathways regulated by the target, contributing to a deeper understanding of disease mechanisms.

Benchmarking Against Other Pre-Clinical Small Molecule Inhibitors

In the competitive landscape of drug discovery, new compounds must demonstrate advantages over existing inhibitors. Benchmarking studies are therefore essential to compare the potency, selectivity, and other pharmacological properties of a new candidate against established preclinical and clinical small molecule inhibitors.

The quinazolin-4(3H)-one scaffold has given rise to several clinically approved drugs, such as the anticancer agents gefitinib (B1684475) and erlotinib (B232), which are tyrosine kinase inhibitors. mdpi.com Any new quinazolinone derivative entering preclinical development, including this compound, would likely be benchmarked against these and other relevant inhibitors.

For example, if this compound were found to have activity against a particular kinase, its inhibitory concentration (IC50) would be compared to that of other known inhibitors of the same kinase. The table below presents IC50 values for various quinazolin-4(3H)-one derivatives against different cancer cell lines and kinases, illustrating the type of data used for such comparisons.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative 2j | MCF7 | 3.79 ± 0.96 | mdpi.com |

| Quinazolin-4(3H)-one derivative 3j | MCF7 | 0.20 ± 0.02 | mdpi.com |

| Lapatinib (positive control) | MCF7 | 5.90 ± 0.74 | mdpi.com |

| Quinazolin-4(3H)-one derivative 3g | A2780 | 0.14 ± 0.03 | mdpi.com |

| Lapatinib (positive control) | A2780 | 12.11 ± 1.03 | mdpi.com |

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 ± 0.012 | mdpi.com |

| Imatinib (positive control) | CDK2 | 0.131 ± 0.015 | mdpi.com |

| Quinazolin-4(3H)-one derivative 3i | HER2 | 0.079 ± 0.015 | mdpi.com |

| Lapatinib (positive control) | HER2 | 0.078 ± 0.015 | mdpi.com |

| Quinazolin-4(3H)-one derivative 2i | EGFR | 0.097 ± 0.019 | mdpi.com |

| Erlotinib (positive control) | EGFR | 0.056 ± 0.012 | mdpi.com |

Such comparative data is critical for decision-making in drug discovery programs, helping to prioritize compounds with the most promising profiles for further development.

Concluding Remarks and Future Research Directions for 1 3 Chlorophenyl Quinazolin 4 1h One

Synthesis of Key Academic Research Discoveries on the Compound

Research into 1-(3-chlorophenyl)quinazolin-4(1H)-one and its close structural isomers has yielded significant findings, primarily in the realm of enzyme inhibition. The synthesis of such N-substituted quinazolinones typically follows established chemical pathways, often starting from anthranilic acid derivatives. researchgate.netrsc.org Modern synthetic methodologies, including one-pot multi-component reactions and metal-catalyzed processes, have improved the efficiency of producing these scaffolds. researchgate.netacs.org

Key discoveries related to chlorophenyl-substituted quinazolinones include:

Tyrosinase Inhibition: A series of rationally designed chlorophenylquinazolin-4(3H)-one derivatives has been synthesized and evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) production and enzymatic browning. researchgate.net In one study, a derivative, compound 8l , emerged as a potent inhibitor, suggesting potential applications in cosmetics or as anti-browning agents. researchgate.net

Kinase Inhibition: The quinazolinone scaffold is famously a component of several approved kinase inhibitor drugs like gefitinib (B1684475) and erlotinib (B232). nih.govnih.govnih.gov Research has shown that derivatives bearing a chlorophenyl group, such as N-(4-Chlorophenyl)-2-(2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)hydrazinecarboxamide, can act as dual inhibitors of key signaling kinases like EGFR and VEGFR-2. rsc.org Another study identified compound 5d , a 2-sulfanylquinazolin-4(3H)-one with a 4-chlorophenyl substitution at position 3, as a potent multi-kinase inhibitor with significant cytotoxicity against several cancer cell lines, including HepG2, MCF-7, and HeLa. nih.gov

Anticancer Activity: The cytotoxic potential of quinazolinones is a major area of investigation. nih.govrsc.org The substitution pattern on the N-phenyl ring is crucial for activity. nih.gov Studies on related structures show that this compound and its analogs are part of a chemical space with demonstrated broad-spectrum antiproliferative activity against various human cancer cell lines. rsc.orgnih.gov For instance, some quinazolinone-1,2,3-triazole hybrids have shown potent cytotoxicity against breast and lung cancer cell lines. nih.gov

Data Table of Key Compounds

| Compound Name/Identifier | Class | Key Research Finding | Reference(s) |

| This compound | N-Aryl Quinazolinone | Parent compound for derivatives with potential enzyme inhibitory and anticancer activity. | researchgate.net |

| Compound 8l (Chlorophenylquinazolin-4(3H)-one derivative) | Tyrosinase Inhibitor | Demonstrated potent tyrosinase inhibition with an IC50 value of 25.48 µM. | researchgate.net |

| N-(4-Chlorophenyl)-...-quinazolin-2-yl)thio)acetyl)hydrazinecarboxamide (14) | Dual Kinase Inhibitor | Acts as a dual inhibitor of EGFR and VEGFR-2 kinases. | rsc.org |

| Compound 5d (2-Sulfanyl-3-(4-chlorophenyl)quinazolin-4-one derivative) | Multi-Kinase Inhibitor | Showed potent cytotoxicity against multiple cancer cell lines (IC50 range of 1.94–7.1 µM). | nih.gov |

| Gefitinib / Erlotinib | Quinazoline-based Drugs | Approved kinase inhibitors that serve as a benchmark for quinazolinone-based drug discovery. | nih.govnih.govnih.gov |

Unaddressed Academic Questions and Future Opportunities in Chemical Biology Research

Despite the progress, several questions regarding this compound remain unanswered, presenting opportunities for future research:

Comprehensive Target Profiling: While studies have identified targets like tyrosinase and specific kinases, a comprehensive screening against a wider panel of enzymes and receptors is lacking. rsc.orgresearchgate.net What is the full spectrum of biological targets for this compound? Unbiased screening could reveal novel mechanisms of action.

Structure-Activity Relationship (SAR) Elucidation: A detailed SAR study is needed. How does moving the chlorine atom on the phenyl ring (to ortho or para positions) affect activity? What is the impact of further substitution on either the quinazolinone core or the chlorophenyl ring? Such studies are essential for optimizing potency and selectivity. researchgate.netnih.gov

Mechanism of Action Studies: For the identified activities, the precise molecular mechanisms often require deeper investigation. For kinase inhibition, understanding the exact binding mode (e.g., ATP-competitive vs. non-competitive) and the impact on downstream signaling pathways is a critical next step. nih.gov For anticancer activity, clarifying whether the effect is solely due to kinase inhibition or involves other pathways, such as apoptosis induction or cell cycle arrest, is crucial. nih.govrsc.orgnih.gov

Exploration of New Therapeutic Areas: The known activities of quinazolinones span a wide range, including antimicrobial, anti-inflammatory, and CNS effects. ujpronline.comnih.govscilit.comresearchgate.net Future research could explore the potential of this compound in these other therapeutic areas.

Methodological Advancements Pertinent to Future Studies of the Compound

Future research on this compound will be significantly enhanced by leveraging modern methodological advancements.

Advanced Synthesis Techniques: The adoption of greener and more efficient synthetic methods is crucial. nih.gov Techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multi-component reactions can accelerate the generation of diverse compound libraries for SAR studies. ujpronline.comujpronline.comnih.gov Metal-catalyzed reactions, including those using copper or palladium, offer novel routes to construct the quinazolinone scaffold. ujpronline.comresearchgate.net The copper-catalyzed sulfonyl azide-alkyne cycloaddition/ring cleavage (CuAAC/ring cleavage) reaction is another gentle and effective method for synthesizing quinazolin-4(3H)-one derivatives. nih.gov

Computational Chemistry: In silico methods are indispensable for modern drug discovery. Molecular docking can predict the binding interactions of the compound with its targets, guiding rational design of more potent analogs. researchgate.netnih.gov Molecular dynamics (MD) simulations can assess the stability of ligand-protein complexes over time, providing deeper insight into the binding mechanism. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models can help prioritize compounds with better drug-like properties early in the discovery process. nih.gov

Chemical Biology Tools: The development of probe molecules based on the this compound scaffold could facilitate target identification and validation studies. Attaching a tag or a reporter group would allow for affinity-based proteomics to pull down binding partners from cell lysates, offering an unbiased view of its molecular targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Chlorophenyl)quinazolin-4(1H)-one?

- Methodology : A common approach involves cyclization of precursors such as 2-(3-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one. Nucleophilic attack by hydrazine or amines on the lactone carbonyl group initiates ring opening, followed by intramolecular cyclization under heating or microwave irradiation to form the quinazolinone core. For example, hydrazine hydrate reacts with oxazinone derivatives to yield amino-substituted analogs, as demonstrated in similar compounds .

- Optimization : Column chromatography (silica gel, hexane/ethyl acetate) is typically used for purification, with yields ranging from 46% to 88% depending on substituents .

Q. How are spectroscopic techniques employed to confirm the structure of this compound?

- IR Spectroscopy : Key absorptions include the carbonyl stretch (C=O) near 1685 cm⁻¹ and NH stretches (3448–3325 cm⁻¹) for amino or amide groups .